molecular formula C8H8ClNO3 B1610993 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene CAS No. 101080-03-9

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene

Cat. No. B1610993
M. Wt: 201.61 g/mol
InChI Key: NYKGERLHQSWZHA-UHFFFAOYSA-N
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Patent
US06613786B2

Procedure details

4-Chloro-5-methyl-2-nitroanisole was prepared by the same procedure as described for Step 2 of Preparation 2a except using 4-chloro-5-methyl-2-nitrophenol (50 g), methyl iodide (75.8 g), and potassium carbonate (44 g). Workup gave crude 4-chloro-5-methyl-2-nitroanisole (52.3 g, 97%) which was used in the next step without purification. 1H NMR (300 MHz, CDCl3) δ7.85 (s, 1 H), 6.95 (s, 1 H), 3.94 (s, 3 H), 2.45 (s, 3 H).
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
75.8 g
Type
reactant
Reaction Step Three
Quantity
44 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.CI.[C:15](=O)([O-])[O-].[K+].[K+]>>[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH3:15])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1C)O)[N+](=O)[O-]
Step Three
Name
Quantity
75.8 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
44 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Chloro-5-methyl-2-nitroanisole was prepared by the same procedure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1C)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 52.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.